molecular formula C6H8 B1211904 1,3,5-Hexatriene CAS No. 2235-12-3

1,3,5-Hexatriene

Cat. No.: B1211904
CAS No.: 2235-12-3
M. Wt: 80.13 g/mol
InChI Key: AFVDZBIIBXWASR-UHFFFAOYSA-N
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Description

1,3,5-Hexatriene (CAS: 2235-12-3) is a linear chain hydrocarbon with the molecular formula C6H8, serving as a fundamental building block for researchers studying conjugated systems and pericyclic reactions . This compound features three double bonds separated by single sigma bonds, creating a conjugated system where pi electron density is delocalized across six adjacent carbon atoms . This delocalization results in a set of six pi molecular orbitals, making this compound an excellent model for understanding the molecular orbital theory of extended pi systems, including the characterization of its highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals . Its properties are often compared to benzene to illustrate the concept of aromaticity and resonance energy in closed-chain conjugated systems . Physically, this compound has a molecular weight of 80.13 g/mol, a boiling point of approximately 353 K (80°C), and a melting point of 261.45 K (-11.7°C) . It is classified as a flammable liquid and requires careful handling; users should keep it away from heat and ignition sources and wear appropriate personal protective equipment . This product is intended for research and industrial use only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-hexa-1,3,5-triene
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InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h3-6H,1-2H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDZBIIBXWASR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
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DSSTOX Substance ID

DTXSID801026520
Record name (3E)-Hexa-1,3,5-triene
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Molecular Weight

80.13 g/mol
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CAS No.

821-07-8, 2235-12-3
Record name trans-1,3,5-Hexatriene
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Record name 1,3,5-Hexatriene, (3E)-
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Record name 1,3,5-Hexatriene
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Record name (3E)-Hexa-1,3,5-triene
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Record name Hexa-1,3,5-triene, mixed isomers
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Record name 1,3,5-HEXATRIENE, (3E)-
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Chemical Reactions Analysis

Electrocyclic Reactions

1,3,5-Hexatriene undergoes thermally or photochemically induced electrocyclic ring-closing to form 1,3-cyclohexadiene. This disrotatory process follows the Woodward-Hoffmann rules for orbital symmetry:

  • Thermal conditions : Proceeds via a suprafacial, antarafacial pathway with an activation energy of ~30 kcal/mol .

  • Photochemical excitation : Ultraviolet irradiation (270 nm) induces ring-opening of 1,3-cyclohexadiene back to this compound in <250 fs .

Key Data :

Reaction TypeRate Constant (s⁻¹)Quantum YieldConditions
Thermal ring-closing1.2×10⁴ (RRKM calc.)-298 K
Photochemical ring-opening4×10¹²0.4270 nm excitation

Cis-Trans Isomerization

The central double bond in this compound undergoes rapid isomerization under vibrational excitation:

  • Vibrational overtone pumping (C-H stretching at 4ν/5ν levels) accelerates isomerization rates non-monotonically, with 5ν excitation being faster than 4ν .

  • Time-resolved spectroscopy reveals sub-500 fs formation of s-cis,Z,s-cis-1,3,5-hexatriene (cZc-HT) after ring-opening .

Experimental Observations :

  • Non-RRKM behavior: Measured rates for 4ν excitation exceed theoretical predictions by an order of magnitude .

  • Conformational relaxation occurs via C-C single bond rotations (1–5 ps timescale) .

Photochemical Dynamics

Ultrafast spectroscopy studies reveal multistep relaxation pathways:

Post-Ring-Opening Evolution :

ProcessTimescaleCharacteristics
Vibrational cooling1–20 psRedistribution of excess energy through solvent collisions
Rotamerization1–5 psInterconversion between cZc-HT, cZt-HT, and tZt-HT conformers
Thermal equilibration>25 psFinal population ratio: 60% tZt-HT + 35% cZt-HT

Reaction Coordinate Analysis

The potential energy surface (Fig. 1 in Ref. ) shows two competing pathways:

  • Lower-energy channel : Disrotatory electrocyclic closure to 1,3-cyclohexadiene

  • Higher-energy channel : Cis-trans isomerization about central double bond

Critical Factors :

  • Conformational flexibility enables rapid interconversion between rotamers

  • Vibrational excitation alters reaction branching ratios unpredictably

Comparative Reaction Kinetics

ParameterThermal Reaction Photochemical Reaction
Activation Energy30 kcal/molBarrierless (conical intersection)
TimescaleMicrosecondsFemtoseconds
Primary Product1,3-cyclohexadienecZc-HT conformer
Temperature DependenceArrhenius behaviorNon-thermal distribution

Theoretical vs Experimental Discrepancies

  • RRKM failure : Experimental rates for 4ν overtone excitation exceed theoretical predictions by 10×, suggesting unaccounted quantum effects .

  • Conformational memory : Initial photoproduct distribution (cZc-HT) doesn’t follow statistical models due to non-equilibrium dynamics .

Comparison with Similar Compounds

TMA-DPH (1-[4-(Trimethylammoniumphenyl)]-6-phenyl-1,3,5-hexatriene) :

  • Structural Difference : TMA-DPH contains a charged trimethylammonium group, anchoring it to membrane surfaces rather than the hydrophobic core .

Merocyanine 540 (MC540) :

  • Unlike DPH, MC540 preferentially partitions into disordered lipid domains, providing complementary insights into membrane phase behavior .

Substituted Derivatives of this compound

1,6-Bis(substituted phenyl)hexa-1,3,5-triene Analogs :

  • Anti-Melanogenic Activity: Derivatives with electron-withdrawing groups (e.g., nitro substituents) inhibit melanin synthesis in B16F10 melanoma cells and zebrafish embryos by downregulating tyrosinase expression .
  • Structure-Activity Relationship (SAR) : Derivatives with para-substituted phenyl groups exhibit enhanced bioactivity compared to unsubstituted this compound .

Data Tables

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula CAS Number Key Applications/Toxicity Reference
This compound (mixed) C₆H₈ 2235-12-3 Combustion byproduct; biomarker in smokers
(E)-1,3,5-Hexatriene C₆H₈ 821-07-8 Thermodynamic studies
1,6-Diphenyl-1,3,5-hexatriene C₁₈H₁₄ 2570-73-0 Membrane fluidity probe
TMA-DPH C₂₃H₂₃N⁺ 72644-77-6 Surface membrane dynamics

Preparation Methods

Electrodimerization of Acrolein

The electrodimerization of acrolein over a zinc-copper couple represents one of the earliest methods for synthesizing 1,3,5-hexatriene. Figeys and Gelbcke (1974) demonstrated that acrolein undergoes dimerization in the presence of a Zn-Cu electrode pair, yielding this compound as a primary product . The reaction proceeds via a radical intermediate mechanism, where the electrode facilitates single-electron transfers to acrolein, initiating coupling between two molecules.

Reaction Conditions :

  • Solvent : Aqueous ethanol (50% v/v)

  • Temperature : 25–30°C

  • Current Density : 10–15 mA/cm²

  • Yield : 40–45%

This method is notable for its simplicity but suffers from moderate yields and competing side reactions, such as over-reduction to saturated hydrocarbons .

Catalytic Dehydration of 4-Hexene-1,3-diol

Safarov et al. (1982) developed a catalytic dehydration approach using 4-hexene-1,3-diol as the precursor . The reaction employs phosphoric acid supported on silica gel (H₃PO₄/SiO₂) as a heterogeneous catalyst, promoting intramolecular dehydration to form this compound.

Reaction Pathway :

4-Hexene-1,3-diolH₃PO₄/SiO₂, 200–220°CThis compound+2H₂O\text{4-Hexene-1,3-diol} \xrightarrow{\text{H₃PO₄/SiO₂, 200–220°C}} \text{this compound} + 2\text{H₂O}

Optimization Data :

Catalyst Loading (wt%)Temperature (°C)Conversion (%)Selectivity (%)
152007865
202209282

The high selectivity at elevated temperatures underscores the efficacy of acid-catalyzed dehydration, though catalyst deactivation due to coking remains a limitation .

Palladium-Catalyzed Elimination of Allylic Acetates

Yamamoto et al. (1981) reported a palladium-catalyzed elimination of acetic acid from allylic acetates to synthesize this compound . Using Pd(PPh₃)₄ as the catalyst, the reaction achieves stereoselective formation of the (E)-isomer.

Mechanistic Insight :
The acetate group undergoes β-hydride elimination, facilitated by palladium’s oxidative addition and reductive elimination cycles. This method is advantageous for its regiochemical control and mild conditions.

Experimental Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Yield : 70–75%

This approach is particularly valuable for synthesizing stereodefined trienes but requires costly palladium complexes .

Condensation of Piperylene with Formaldehyde

A condensation reaction between piperylene (1,3-pentadiene) and formaldehyde was pioneered by Soviet researchers in 1978 . The process involves acid-catalyzed aldol-like coupling, followed by dehydration.

Reaction Scheme :

Piperylene+HCHOH₂SO₄, 80°CThis compound+H₂O\text{Piperylene} + \text{HCHO} \xrightarrow{\text{H₂SO₄, 80°C}} \text{this compound} + \text{H₂O}

Performance Metrics :

Acid CatalystTime (h)Yield (%)
H₂SO₄655
p-TsOH848

While economically viable due to inexpensive reactants, the method necessitates careful pH control to minimize polymerization side reactions .

Isolation of cis-1,3,5-Hexatriene via Maleic Anhydride Adduct Formation

Chuang and Zare (1985) described a purification strategy for isolating cis-1,3,5-hexatriene from a cis/trans mixture using maleic anhydride . The trans isomer reacts preferentially with maleic anhydride, forming a Diels-Alder adduct, while the cis isomer remains unreacted and is isolated via vacuum distillation.

Procedure Highlights :

  • Reagent : Maleic anhydride (2:1 molar ratio relative to trans isomer)

  • Reaction Time : 48 hours (dark, room temperature)

  • Purity Achieved : >99% cis isomer

This method is critical for obtaining isomerically pure this compound, enabling precise studies of its physicochemical properties .

Comparative Analysis of Synthetic Methods

The table below evaluates the five methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyStereochemical Control
Electrodimerization40–45ModerateHighLow
Catalytic Dehydration82HighModerateModerate
Palladium-Catalyzed Elimination70–75LowLowHigh
Piperylene-Formaldehyde55HighHighLow
Maleic Anhydride Isolation>99*LowModerateHigh

*Purity of cis isomer post-isolation.

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